molecular formula C19H14F3N5OS B2884480 3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-84-9

3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2884480
CAS No.: 863500-84-9
M. Wt: 417.41
InChI Key: ZQAUWIGUIVAGFW-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that features a triazolopyrimidine core. This compound is notable for its incorporation of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules, often enhancing their stability and bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of scalable reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group could yield a corresponding quinone derivative, while nucleophilic substitution of the trifluoromethyl group could result in the formation of various substituted derivatives .

Scientific Research Applications

3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. This can lead to improved binding affinity and selectivity for certain enzymes or receptors, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 3-(4-methoxyphenyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Uniqueness

The presence of the trifluoromethyl group in 3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine distinguishes it from similar compounds. This group significantly enhances the compound’s chemical stability, lipophilicity, and bioactivity, making it a valuable candidate for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5OS/c1-28-15-7-5-14(6-8-15)27-17-16(25-26-27)18(24-11-23-17)29-10-12-3-2-4-13(9-12)19(20,21)22/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAUWIGUIVAGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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